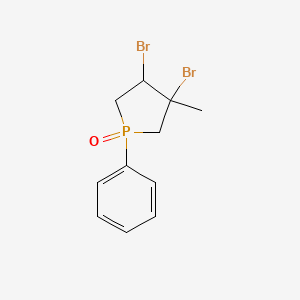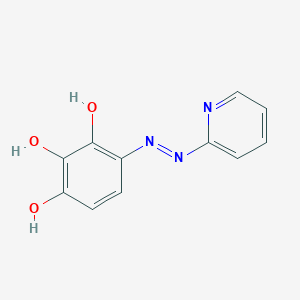
2-Undecene, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecene, 4-methyl- is an organic compound with the molecular formula C12H24. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a member of the undecene family, which consists of hydrocarbons with eleven carbon atoms and one double bond. The presence of a methyl group at the fourth position distinguishes it from other undecenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Undecene, 4-methyl- can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 4-methyl-1-undecanol with a suitable Grignard reagent can yield 2-Undecene, 4-methyl- under controlled conditions .
Industrial Production Methods: Industrial production of 2-Undecene, 4-methyl- typically involves catalytic processes. Catalysts such as zeolites or metal oxides can facilitate the dehydrogenation of 4-methylundecane to produce the desired alkene. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Undecene, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methylundecanoic acid, 4-Methylundecanone
Reduction: 4-Methylundecane
Substitution: 4-Chloro-2-undecene, 4-Bromo-2-undecene
Applications De Recherche Scientifique
2-Undecene, 4-methyl- has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 2-Undecene, 4-methyl- depends on its specific application. In chemical reactions, the double bond serves as a reactive site for various transformations. In biological systems, it may interact with cellular membranes or enzymes, affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- 2-Undecene, 2-methyl-
- 4-Methyl-2-undecene
- 2-Methylundecane
Comparison: 2-Undecene, 4-methyl- is unique due to the position of the methyl group and the double bond. This structural difference can influence its reactivity and physical properties compared to other similar compounds. For example, 2-Undecene, 2-methyl- has the methyl group at the second position, which may result in different chemical behavior and applications .
Propriétés
Numéro CAS |
91695-32-8 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
4-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h5,10,12H,4,6-9,11H2,1-3H3 |
Clé InChI |
UWRUSZLYXZMPAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


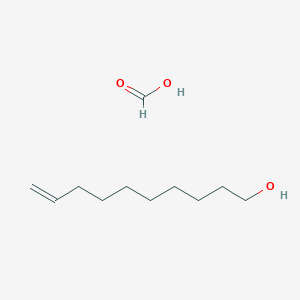
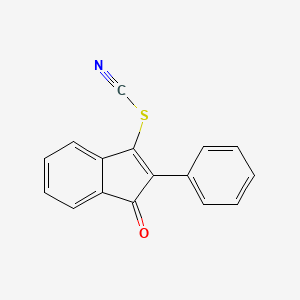
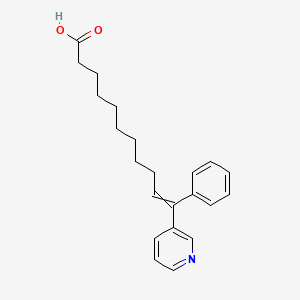
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
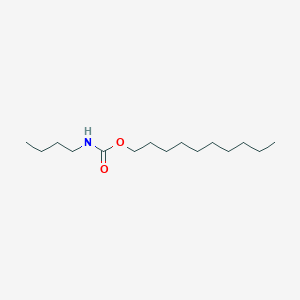
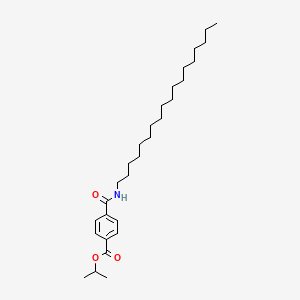
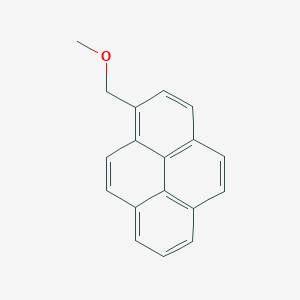
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
